Toddalosin ethyl ether

Beschreibung

The study of complex organic molecules like Toddalosin (B1180838) ethyl ether is a multidisciplinary endeavor that drives innovation in fields ranging from synthetic chemistry to pharmacology. The following sections will contextualize this specific compound and outline the rationale and methodologies that underpin its scientific investigation.

Toddalosin ethyl ether is a chemical entity that falls within the broad and significant field of natural product chemistry. researchgate.net Natural products and their derivatives have historically been a rich source of compounds with valuable biological activities. nih.govanu.edu.au The investigation of such compounds contributes to our understanding of chemical diversity in nature and provides templates for the development of new therapeutic agents. nih.gov The role of natural products chemistry is pivotal in the advancement of physical and biological sciences by offering novel applications and a deeper understanding of biological processes. researchgate.net

While specific research on the biological activities of Toddalosin ethyl ether is not extensively documented in publicly available literature, its complex structure suggests it as a candidate for various biological screenings. The general approach for such a compound would involve its isolation from a natural source or its chemical synthesis, followed by a battery of assays to determine its potential effects on biological systems.

Table 1: Physicochemical Properties of Toddalosin Ethyl Ether

| Property | Value |

|---|---|

| CAS Number | 1538607-31-6 |

| Molecular Formula | C34H38O9 |

| Molecular Weight | 590.67 g/mol |

| Predicted Boiling Point | 736.3±60.0 °C |

| Predicted Density | 1.205±0.06 g/cm3 |

Data sourced from ChemicalBook. chemicalbook.com

The investigation of novel chemical compounds and their derivatives is propelled by the continuous need for new therapeutic agents to address a multitude of human diseases. frontiersin.org The discovery of new chemical entities with unique modes of action is crucial, especially in the face of growing drug resistance. nih.gov Natural molecules, with their inherent structural complexity and diversity, are a promising source for identifying new drug leads. nih.gov

The comprehensive study of a new compound involves several stages. Initially, chemists and biologists work to identify and characterize the molecule. frontiersin.org This is followed by an assessment of its biological properties to uncover any potential therapeutic applications. The ultimate goal is to enhance the efficacy of treatments, improve delivery to target tissues, and reduce toxicity. frontiersin.org The collaborative and multidisciplinary nature of this research is essential for the rapid identification and refinement of promising lead molecules. frontiersin.org

The study of natural products has a long and rich history, evolving from the use of traditional medicines to the sophisticated science of modern drug discovery. nih.govanu.edu.au Historically, the field was defined by the isolation and structural elucidation of bioactive secondary metabolites from various natural sources, including plants, fungi, and marine organisms. nih.gov The synthesis of urea (B33335) by Friedrich Wöhler in 1828 marked a pivotal moment, demonstrating that organic compounds could be created from inorganic starting materials and giving birth to the field of organic chemistry. blogspot.com This was followed by landmark syntheses of complex natural products like glucose, which showcased the power of chemical synthesis. blogspot.com

In the 20th century, the discovery of penicillin ushered in the "Golden Age" of antibiotics, with microorganisms becoming a key source of new drugs. nih.govtandfonline.com However, the rise of high-throughput screening of synthetic compound libraries in the 1990s led to a temporary decline in interest in natural products. nih.gov

Currently, there is a resurgence of interest in natural products, driven by advancements in technology. nih.gov Modern approaches include genome mining to uncover the biosynthetic potential of microorganisms, metabolomics to analyze complex mixtures of natural products, and computational methods for virtual screening and target identification. nih.govnih.gov There is also a growing focus on the potential of natural products to address a wide range of health issues, including inflammatory and infectious diseases, as well as dementia. frontiersin.orgnih.govfrontiersin.org

The study of complex organic molecules necessitates a sophisticated and multifaceted research approach. Key paradigms include:

Synthesis and Methodology Development: The synthesis of complex molecules often requires the development of new chemical reactions and strategies. solubilityofthings.com Retrosynthetic analysis is a fundamental approach where the target molecule is conceptually broken down into simpler, commercially available starting materials. solubilityofthings.com The development of new catalytic processes, including those that utilize light or electricity, allows for more efficient and selective synthesis. orgsynlab.com

Structural Elucidation: Determining the precise three-dimensional structure of a complex molecule is crucial for understanding its properties and biological activity. A suite of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools for determining molecular structure and dynamics. nih.gov Other important techniques include Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy for identifying functional groups. onlineorganicchemistrytutor.com X-ray crystallography provides definitive structural information for crystalline compounds. nih.gov

Biological Evaluation: Once a complex molecule is synthesized or isolated, its biological activity is assessed through a variety of screening methods. frontiersin.org These can range from cell-based assays that measure a compound's effect on cell viability or specific cellular functions to more complex phenotypic screens. frontiersin.org Virtual screening, which uses computational models to predict the interaction of a molecule with a biological target, is increasingly used to prioritize compounds for experimental testing. nih.gov

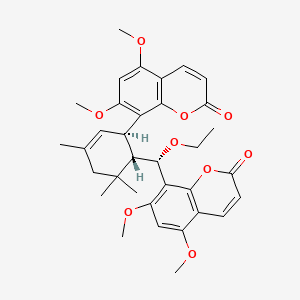

Structure

3D Structure

Eigenschaften

Molekularformel |

C34H38O9 |

|---|---|

Molekulargewicht |

590.7 g/mol |

IUPAC-Name |

8-[(1R,6S)-6-[(S)-(5,7-dimethoxy-2-oxochromen-8-yl)-ethoxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one |

InChI |

InChI=1S/C34H38O9/c1-9-41-33(29-25(40-8)16-23(38-6)20-11-13-27(36)43-32(20)29)30-21(14-18(2)17-34(30,3)4)28-24(39-7)15-22(37-5)19-10-12-26(35)42-31(19)28/h10-16,21,30,33H,9,17H2,1-8H3/t21-,30+,33+/m0/s1 |

InChI-Schlüssel |

ALWXFCXPFICKIV-UJPYDXGTSA-N |

Isomerische SMILES |

CCO[C@@H]([C@H]1[C@@H](C=C(CC1(C)C)C)C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC |

Kanonische SMILES |

CCOC(C1C(C=C(CC1(C)C)C)C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformation of Toddalosin Ethyl Ether

Strategies for the Total Synthesis of Toddalosin (B1180838) Ethyl Ether

The total synthesis of a complex natural product derivative like Toddalosin ethyl ether would require a carefully planned multi-step sequence. The core of the molecule is a coumarin (B35378) scaffold, which is a common motif in natural products and has well-established synthetic routes. The challenge lies in the stereoselective installation of the side chain and the final etherification.

Convergent and Linear Synthetic Approaches

A synthetic chemist could approach the total synthesis of Toddalosin ethyl ether through either a linear or a convergent strategy.

A Plausible Convergent Synthetic Route:

Synthesis of the Coumarin Core: A substituted phenol (B47542) could be used as a starting material to construct the 5,7-dimethoxycoumarin core using established methods like the Pechmann condensation or the Perkin reaction.

Synthesis of the Side Chain: The chiral dihydroxy-3-methylbutyl side chain would need to be synthesized with the correct stereochemistry. This could be achieved through asymmetric synthesis, perhaps starting from a chiral pool precursor or using a stereoselective reaction.

Coupling and Etherification: The synthesized coumarin core and the side chain could be coupled using a variety of carbon-carbon bond-forming reactions. The final step would be the selective ethylation of the appropriate hydroxyl group to form the ether.

Stereoselective and Regioselective Considerations in Synthesis

The synthesis of Toddalosin ethyl ether presents significant stereochemical and regiochemical challenges.

Stereoselectivity: The side chain of Toddalosin contains a chiral center. A successful total synthesis must control the stereochemistry at this center to produce the correct enantiomer. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a naturally occurring chiral molecule.

Regioselectivity: During the synthesis, particularly when introducing substituents to the coumarin ring and during the final etherification, regioselectivity is crucial. The directing effects of the existing functional groups on the coumarin ring will influence the position of incoming groups. For the final etherification, one of the hydroxyl groups on the side chain must be selectively etherified over the other. This could be achieved by using protecting groups to temporarily block the other hydroxyl group, or by exploiting differences in the reactivity of the two hydroxyl groups.

Catalytic Methods for Ether Bond Formation

The formation of the ethyl ether bond is a key step. While classical methods like the Williamson ether synthesis (using an alkoxide and an ethyl halide) are possible, modern catalytic methods offer milder and more efficient alternatives.

| Catalytic Method | Catalyst | Description |

| Buchwald-Hartwig Amination | Palladium or Copper-based catalysts | This method, though primarily for C-N bond formation, has been adapted for C-O bond formation, including ether synthesis. It allows for the coupling of alcohols with aryl halides or triflates under relatively mild conditions. |

| Ullmann Condensation | Copper-based catalysts | A classical method for forming diaryl ethers, it can also be used for the synthesis of alkyl aryl ethers. Modern variations use ligands to improve catalyst performance and reaction conditions. |

| Reductive Etherification | Various transition metal catalysts | This method involves the reaction of an alcohol with a carbonyl compound in the presence of a reducing agent and a catalyst. While not directly applicable to the final step in this case, it is a powerful tool for ether synthesis in general. |

For the synthesis of Toddalosin ethyl ether, a late-stage catalytic etherification would be advantageous to avoid carrying the ethyl ether group through multiple synthetic steps where it might be reactive.

Optimization of Reaction Conditions and Yields

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Reactions are often sensitive to temperature, with higher temperatures sometimes leading to side reactions.

Catalyst Loading: In catalytic reactions, the amount of catalyst used needs to be optimized to be effective without being wasteful.

Reaction Time: Monitoring the reaction progress allows for quenching it at the optimal time to maximize product formation and minimize degradation.

The use of design of experiment (DoE) methodologies can be a powerful tool to efficiently explore the reaction parameter space and identify the optimal conditions for each step of the synthesis.

Derivatization and Analog Synthesis of Toddalosin Ethyl Ether

The synthesis of derivatives and analogs of a natural product is a common strategy in medicinal chemistry to explore its structure-activity relationship (SAR).

Chemical Modification for Structure-Activity Relationship (SAR) Studies

SAR studies aim to understand which parts of a molecule are essential for its biological activity and how modifications to its structure affect this activity. For Toddalosin ethyl ether, several modifications could be envisioned to probe its SAR.

Table of Potential Modifications for SAR Studies:

| Position of Modification | Type of Modification | Rationale |

| Ethyl Ether Group | Varying the alkyl chain length (e.g., methyl, propyl, butyl) | To investigate the influence of the size and lipophilicity of the ether group on activity. |

| Ethyl Ether Group | Introducing functional groups on the ethyl chain (e.g., fluoro, hydroxyl) | To explore the effects of polarity and hydrogen bonding potential. |

| Side Chain | Modifying the stereochemistry of the chiral center | To determine the importance of the specific stereoisomer for biological activity. |

| Side Chain | Altering the length and branching of the side chain | To understand the spatial requirements of the binding pocket. |

| Coumarin Core | Modifying the methoxy (B1213986) groups (e.g., demethylation, substitution with other alkoxy groups) | To probe the role of these groups in binding and overall electronic properties. |

| Coumarin Core | Introducing substituents at other positions on the aromatic ring | To explore new interaction points with a biological target. |

The synthesis of these analogs would follow similar synthetic strategies as outlined for Toddalosin ethyl ether itself, with the modifications being introduced at appropriate stages of the synthesis. The biological evaluation of these analogs would then provide valuable information about the pharmacophore of this class of compounds.

Synthesis of Deuterated and Isotopically Labeled Analogues

Detailed research findings on the synthesis of deuterated or isotopically labeled analogues of toddalosin ethyl ether are not present in the available literature. The development of such analogues is a crucial step in various research applications, including metabolic studies and as internal standards in analytical chemistry. However, without foundational synthetic data for toddalosin ethyl ether itself, information on the preparation of its labeled counterparts remains elusive.

Green Chemistry Principles in Toddalosin Ethyl Ether Synthesis

While the application of green chemistry principles is a paramount consideration in modern synthetic chemistry, specific examples pertaining to the synthesis of toddalosin ethyl ether are not documented. The following subsections outline key green chemistry metrics and considerations that would be applicable to its synthesis, should such a process be developed and reported.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com The ideal atom economy is 100%, signifying that all atoms from the reactants are incorporated into the final product. primescholars.comscranton.edu Reactions such as additions and rearrangements often exhibit high atom economy, whereas substitution and elimination reactions tend to be less efficient, generating stoichiometric byproducts. primescholars.comscranton.edu Without a known synthetic route for toddalosin ethyl ether, a calculation of its atom economy is not possible.

Sustainable Catalysis Development

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions, and can be used in smaller quantities and potentially recycled. organic-chemistry.org Catalytic approaches are widely employed in ether synthesis. organic-chemistry.org The development of sustainable catalysts, for example, those based on earth-abundant metals or organocatalysts, is a key research area. In the absence of a described synthesis for toddalosin ethyl ether, there is no information on the use of sustainable catalysis for its production.

Structural Elucidation and Advanced Spectroscopic Characterization of Toddalosin Ethyl Ether

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR Techniques for Full Structural Assignment

No data available.

Stereochemical Determinations via NMR Methods

No data available.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No data available.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

No data available.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopic Analysis

No data available.

No information found for "Toddalosin ethyl ether"

Following a comprehensive search of available scientific literature and chemical databases, no specific information or data could be found for the chemical compound "Toddalosin ethyl ether." This suggests that this particular compound may be one of the following:

A novel or very recently synthesized compound: It may not yet be described in published literature.

A hypothetical compound: It may have been conceptualized but not yet synthesized or isolated.

An incorrectly named or referenced compound: The name "Toddalosin ethyl ether" may be a synonym not in common use, or it could be a misnomer for a related substance.

The search did yield information on related natural products isolated from the plant genus Toddalia, such as toddalolactone (B1682391) and other coumarins. It is possible that "Toddalosin ethyl ether" is a derivative of one of these known compounds. However, without any direct references to this specific ethyl ether, it is not possible to provide the requested detailed structural and spectroscopic analysis.

Therefore, the subsequent sections of the requested article—Structural Elucidation and Advanced Spectroscopic Characterization, X-ray Crystallography, and Chiroptical Spectroscopy—cannot be completed due to the absence of any available scientific data for "Toddalosin ethyl ether."

Theoretical and Computational Chemistry of Toddalosin Ethyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were found that performed quantum chemical calculations on toddalosin (B1180838) ethyl ether.

Molecular Orbital Analysis and Frontier Orbitals

There is no available information on the molecular orbital analysis or the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of toddalosin ethyl ether.

Prediction of Spectroscopic Parameters

No computationally predicted spectroscopic data (such as NMR, IR, or UV-Vis spectra) for toddalosin ethyl ether have been reported in the literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational models elucidating the reaction mechanisms of toddalosin ethyl ether have not been a subject of published research.

Molecular Dynamics Simulations for Conformational Landscape Analysis

No molecular dynamics simulation studies on toddalosin ethyl ether were identified.

Ligand-Protein Docking and Interaction Studies (if biological target relevant)

There are no published ligand-protein docking studies for toddalosin ethyl ether, as no specific biological targets have been identified and studied computationally.

Solvent Effects on Molecular Conformation

The influence of solvents on the conformation of toddalosin ethyl ether has not been investigated through computational methods in any available research.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Toddalosin Ethyl Ether Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. While specific QSAR studies on toddalosin ethyl ether are not extensively documented in publicly available research, the principles of QSAR are widely applied to its parent class of compounds, the coumarins. This section will, therefore, discuss the established methodologies for developing predictive QSAR models for coumarin (B35378) derivatives and how these would be applied to toddalosin ethyl ether and its analogues.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model is a systematic process that correlates variations in the structural properties of a series of compounds with their measured biological activities. For toddalosin ethyl ether derivatives, this would involve synthesizing or computationally generating a set of analogues with modifications at various positions of the coumarin scaffold. The biological activity of these compounds, for instance, their antifungal, anticancer, or antioxidant potency, would then be determined through in vitro assays. nih.govdoi.orgnih.gov

The subsequent step involves the calculation of a wide array of molecular descriptors for each derivative. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. researchgate.net Common modeling techniques used for coumarin derivatives include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the most relevant descriptors to the biological activity. doi.orgbenthamdirect.com For a series of substituted 4-anilino coumarin derivatives, MLR models have been successfully developed to predict their anticancer activities. doi.org

Three-Dimensional QSAR (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that analyze the steric and electrostatic fields around the molecules. nih.govnih.gov These methods provide 3D contour maps that visualize regions where modifications to the structure would likely enhance or diminish activity. nih.govnih.gov For instance, 3D-QSAR models for coumarin derivatives have indicated that smaller, hydrophilic, and electron-withdrawing groups at specific positions can enhance antifungal activity. nih.govnih.gov

Artificial Neural Networks (ANN): ANNs are machine learning models capable of capturing complex, non-linear relationships between descriptors and activity. researchgate.net A study on 68 coumarin derivatives with antifungal properties demonstrated a high correlation coefficient between experimental and predicted values using an ANN model. researchgate.net

The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. doi.orgbenthamdirect.com A statistically significant and validated QSAR model can then be used to predict the activity of novel, untested toddalosin ethyl ether derivatives, thereby guiding the synthesis of more potent compounds and reducing the need for extensive experimental screening. doi.org

Table 1: Representative Molecular Descriptors in QSAR Studies of Coumarins This table is interactive. You can sort and filter the data.

| Descriptor Class | Descriptor Name | Description | Potential Relevance to Activity |

|---|---|---|---|

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. | Influences interactions with polar residues in a receptor binding site. |

| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's ability to donate or accept electrons. |

| Steric | Molecular Volume | The volume occupied by the molecule. | Determines the fit of the molecule within a binding pocket. |

| Steric | Molar Refractivity (MR) | A measure of the volume and polarizability of a molecule. | Can be related to van der Waals interactions and binding affinity. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Topological | Wiener Index | A distance-based descriptor that reflects molecular branching. | Can correlate with various physical and biological properties. |

| 3D-QSAR | CoMFA/CoMSIA Fields | Steric and electrostatic fields surrounding the molecule. | Provides a 3D map of favorable and unfavorable interaction regions. nih.govnih.gov |

Identification of Key Structural Descriptors for Activity

A primary outcome of QSAR modeling is the identification of the key molecular descriptors that are most influential in determining the biological activity of a series of compounds. For coumarin derivatives, numerous studies have pinpointed critical structural features.

For antifungal activity, studies have shown that the presence of small, hydrophilic, and electron-withdrawing groups on the coumarin ring, particularly at positions C-3 and C-8, can enhance potency. nih.govnih.gov In the context of anticancer activity, descriptors related to mass, polarizability, electronegativity, and van der Waals volume have been found to be important predictors. nih.gov Furthermore, the presence or absence of specific bonds, such as C-N, at certain topological distances can be crucial. nih.gov

In the case of antioxidant activity, the ability of the coumarin nucleus to delocalize radicals is a key factor. nih.gov The presence of hydroxyl or catecholic groups on the benzene (B151609) ring significantly enhances antioxidant effects. mdpi.com QSAR models for antioxidant coumarins have highlighted the importance of the fused benzene ring and the oxygen atom of the pyran ring as prime pharmacophoric features. nih.gov

For a hypothetical QSAR study on toddalosin ethyl ether derivatives, these findings suggest that modifications to the substituents on the aromatic rings and the stereochemistry of the dihydrofuran ring would be critical areas of investigation. By systematically altering these features and applying QSAR modeling, one could identify the optimal combination of structural properties for a desired biological activity.

Table 2: Hypothetical QSAR Model for Toddalosin Ethyl Ether Derivatives This is an illustrative example to demonstrate the application of QSAR principles.

| Derivative | Modification | LogP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| 1 (Parent) | - | 4.5 | 2.1 | 15.2 |

| 2 | 4'-OH | 4.1 | 2.5 | 10.5 |

| 3 | 4'-Cl | 5.0 | 1.8 | 12.8 |

| 4 | 3'-OCH3 | 4.7 | 2.3 | 14.1 |

| 5 | 7-F | 4.6 | 2.9 | 9.7 |

| 6 | 7-NO2 | 4.3 | 3.5 | 8.2 |

Natural Occurrence and Biosynthetic Pathway Investigations of Toddalosin and Its Ethyl Ether Derivative

Phytochemical Profiling of Toddalia asiatica Extracts Relevant to Toddalosin (B1180838)

Isolation and Characterization of Natural Toddalosin

Toddalosin, a notable constituent of Toddalia asiatica, was first isolated and had its structure elucidated by Ishii and colleagues in 1993. nih.gov It is classified as a biscoumarin, a dimer composed of two coumarin (B35378) units. researchgate.netnih.gov The definitive structure of toddalosin was determined through X-ray crystallographic analysis, which provided a detailed three-dimensional molecular model. nih.gov This analysis revealed its unique dimeric nature, distinguishing it from the more commonly found simple coumarins in the plant.

Occurrence and Distribution of Related Coumarins and Alkaloids in Toddalia asiatica

Toddalia asiatica is a prolific producer of a wide range of coumarins and alkaloids, with over 69 of each class of compound having been identified from this plant. nih.gov These compounds are distributed throughout the plant, with the roots and root bark often being a particularly rich source. researchgate.netresearchgate.netresearchgate.net

Coumarins: The coumarins found in Toddalia asiatica can be broadly categorized into simple coumarins, furanocoumarins, and pyranocoumarins. Some of the notable coumarins isolated include:

Simple Coumarins: Toddaculin, coumurrayin, toddalenol, toddalolactone (B1682391), and 5,7,8-trimethoxycoumarin (B14269) are among the simple coumarins identified. nih.gov

Furanocoumarins and Pyranocoumarins: Isopimpinellin and bergapten (B1666803) are examples of furanocoumarins, while xanthyletin (B190499) and seselin (B192379) represent pyranocoumarins found in this species. researchgate.net

Geranyloxycoumarins: More complex coumarins, such as 7-geranyloxy-5-methoxycoumarin (B12321194) and 8-geranyloxy-5,7-dimethoxycoumarin, have also been isolated from the twigs of the plant. frontiersin.org

Alkaloids: The alkaloid profile of Toddalia asiatica is equally diverse, featuring benzophenanthridine, quinoline (B57606), and furoquinoline types. Some of the key alkaloids isolated are:

Benzophenanthridine Alkaloids: Nitidine, chelerythrine, and norchelerythrine (B1205920) are characteristic benzophenanthridine alkaloids of this plant. researchgate.net

Quinoline and Furoquinoline Alkaloids: Skimmianine, γ-fagarine, and N-methylflindersine are examples of the quinoline and furoquinoline alkaloids present. nih.govresearchgate.net

The co-occurrence of such a wide variety of coumarins and alkaloids underscores the complex biosynthetic machinery within Toddalia asiatica.

| Compound Class | Examples Found in Toddalia asiatica |

| Biscoumarins | Toddalosin |

| Simple Coumarins | Toddaculin, Coumurrayin, Toddalenol, Toddalolactone |

| Furanocoumarins | Isopimpinellin, Bergapten |

| Pyranocoumarins | Xanthyletin, Seselin |

| Geranyloxycoumarins | 7-Geranyloxy-5-methoxycoumarin |

| Benzophenanthridine Alkaloids | Nitidine, Chelerythrine, Norchelerythrine |

| Quinoline Alkaloids | Skimmianine, γ-Fagarine |

| Furoquinoline Alkaloids | N-methylflindersine |

Proposed Biosynthetic Routes to Toddalosin in Plants

The biosynthesis of coumarins, including complex biscoumarins like toddalosin, is an intricate process that originates from the phenylpropanoid pathway. peerj.comasm.org While the specific pathway to toddalosin has not been fully elucidated, a hypothetical route can be proposed based on established coumarin biosynthetic principles.

Enzymatic Pathways Involved in Biosynthesis

The biosynthesis of simple coumarins generally involves several key enzymatic steps. peerj.comnih.gov These steps are catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and various cytochrome P450 enzymes. researchgate.netnih.govasm.org The formation of the coumarin lactone ring is a critical step, often involving ortho-hydroxylation of a cinnamic acid precursor. researchgate.netnih.gov

For a biscoumarin like toddalosin, the biosynthesis would logically involve the dimerization of two coumarin monomers. This dimerization could occur through an oxidative coupling reaction, a process often catalyzed by peroxidase or laccase enzymes in plants. The specific coumarin precursors that undergo this dimerization to form toddalosin are yet to be definitively identified.

Precursor Incorporation Studies

To date, specific precursor incorporation studies for the biosynthesis of toddalosin have not been reported in the scientific literature. Such studies would involve feeding isotopically labeled precursor molecules to Toddalia asiatica plant tissues or cell cultures and then tracking the incorporation of the label into the toddalosin molecule. This would provide direct evidence for the biosynthetic precursors and intermediates. General precursor feeding studies for simpler coumarins have confirmed their origin from the shikimic acid pathway via cinnamic acid.

Hypothetical Formation of Toddalosin Ethyl Ether in Nature or via Biotransformation

The existence of "toddalosin ethyl ether" as a naturally occurring compound in Toddalia asiatica is highly improbable based on the available scientific literature. It is more likely that this compound is an artifact formed during the extraction and isolation process. frontiersin.orgnih.gov

During phytochemical investigations, ethanol (B145695) is a commonly used solvent for the extraction of plant material. frontiersin.orgnih.gov It is well-documented that reactive functional groups in natural products can react with the extraction solvent, leading to the formation of artifacts. frontiersin.orgnih.govnih.govresearchgate.net In the case of toddalosin, which possesses reactive hydroxyl groups, it is plausible that an acid- or enzyme-catalyzed etherification reaction could occur with ethanol during extraction or subsequent workup steps, leading to the formation of toddalosin ethyl ether. The fact that ethoxy groups are rare in natural products makes the presence of an ethyl ether derivative a strong indicator of it being an artifact. frontiersin.orgnih.gov

While biotransformation of coumarins by plant enzymes, including glycosylation and hydroxylation, is known to occur, the specific enzymatic ethylation of a complex biscoumarin like toddalosin in vivo has not been reported. nih.govpeerj.com Plant enzymes capable of esterification have been identified, but specific enzymatic etherification leading to a stable ethyl ether of a secondary metabolite is not a commonly observed biosynthetic transformation. longdom.orgnih.gov Therefore, the most scientifically sound explanation for the existence of "toddalosin ethyl ether" is as a product of a reaction with ethanol during the isolation procedure rather than as a genuine natural product or a product of biotransformation within the plant.

Potential Enzyme-Catalyzed Etherification Processes

The biosynthesis of coumarins in plants is a complex process that begins with the phenylpropanoid pathway. asm.org The formation of the basic coumarin skeleton from phenylalanine involves a series of enzymatic reactions, including hydroxylation, which is a critical step. researchgate.net While the core biosynthetic pathway of many simple coumarins has been elucidated, the specific enzymatic reactions leading to less common derivatives, such as ethyl ethers, are not as well-defined.

The formation of an ethyl ether from a hydroxylated precursor like toddalosin would necessitate an enzyme-catalyzed O-ethylation reaction. In plants, a large family of enzymes known as O-methyltransferases (OMTs) are responsible for the methylation of hydroxyl groups on a variety of secondary metabolites, including phenylpropanoids and flavonoids. nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. While O-methyltransferases are well-characterized, the existence of analogous O-ethyltransferases that would use S-adenosyl-L-ethionine (SAE) as a substrate to transfer an ethyl group is less common and not as extensively studied in the context of coumarin biosynthesis.

The potential for such an enzymatic etherification of toddalosin is plausible given the structural similarities of the substrates and the general mechanism of action of methyltransferases. These enzymes exhibit a degree of substrate flexibility, and it is conceivable that an O-methyltransferase, or a related enzyme, could catalyze the ethylation of the hydroxyl group on the toddalosin molecule, provided a suitable ethyl donor is available within the cellular environment. However, direct experimental evidence for an enzyme-catalyzed ethylation of toddalosin in Toddalia asiatica or other plant species has not been reported in the scientific literature to date.

Table 1: Key Enzyme Families in Plant Secondary Metabolite Modification

| Enzyme Family | Function | Relevance to Toddalosin Ethyl Ether |

| O-Methyltransferases (OMTs) | Catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate. | Provides a model for potential O-ethylation, although direct evidence for ethyl group transfer by these enzymes is limited. nih.gov |

| Cytochrome P450 Monooxygenases | Involved in a wide range of oxidative reactions, including hydroxylations, which are key steps in coumarin biosynthesis. researchgate.net | Responsible for creating the hydroxyl group on the coumarin backbone that would be the site of etherification. |

| Glycosyltransferases (GTs) | Transfer sugar moieties to acceptor molecules, a common modification of natural products. | While not directly involved in etherification, they demonstrate the diverse enzymatic modifications that coumarins can undergo. |

Microbial Transformations Leading to Ethyl Ether Derivatives

Microbial biotransformation is a powerful tool for the structural modification of natural products, often leading to the generation of novel derivatives with altered biological activities. nih.gov Fungi, in particular, are known to possess a diverse array of enzymes capable of carrying out various reactions on a wide range of substrates, including coumarins. nih.govmdpi.com These transformations can include hydroxylation, methylation, and glycosylation. nih.gov

The biotransformation of coumarins by fungal species has been a subject of study, revealing the potential for these microorganisms to produce a variety of metabolites. hu.edu.jo For instance, some fungi are known to metabolize coumarin into different products. While direct evidence of microbial ethylation of toddalosin to form toddalosin ethyl ether is not available, the enzymatic machinery present in certain microorganisms suggests this as a plausible route.

The mechanism would likely involve an O-alkylation reaction catalyzed by a microbial enzyme. Similar to the proposed plant-based enzymatic process, this would require a source of the ethyl group. In a microbial context, this could potentially be derived from the metabolism of ethanol or other ethyl-containing compounds present in the growth medium. The biotransformation of various natural and synthetic compounds by microorganisms has been shown to produce novel derivatives, and it is conceivable that a specific fungal or bacterial strain could possess the necessary enzymes to carry out the O-ethylation of toddalosin. healthbiotechpharm.org

Table 2: Examples of Microbial Biotransformation of Coumarins

| Microorganism | Substrate | Transformation Products | Reference |

| Various Fungi | Coumarin | Hydroxylated and other derivatives | nih.govmdpi.com |

| Saccharomyces cerevisiae | 4-hydroxycoumarin | Novel compounds | healthbiotechpharm.org |

Further research, including screening of various microbial cultures for their ability to transform toddalosin, would be necessary to confirm the feasibility of this biosynthetic route and to identify the specific enzymes involved.

Mechanistic Investigations of Biological Activities of Toddalosin Ethyl Ether

Molecular Target Identification and Validation

There is currently no publicly available scientific literature detailing the molecular targets of toddalosin (B1180838) ethyl ether. Research into its specific binding partners and the validation of these interactions is required to elucidate its potential pharmacological effects.

Receptor Binding Studies and Ligand-Target Kinetics

No receptor binding studies for toddalosin ethyl ether have been published. Consequently, data on its binding affinity, dissociation constants (Kd), association rate constants (kon), and dissociation rate constants (koff) for any specific biological receptor are not available. The kinetics of its interaction with any potential targets remain uncharacterized.

Cellular Pathway Modulation and Signal Transduction Analysis

The impact of toddalosin ethyl ether on cellular pathways and signal transduction has not been investigated in any published research. Understanding how this compound may alter cellular signaling is a critical area for future research.

Investigation of Intracellular Signaling Cascades

There are no studies available that have explored the effects of toddalosin ethyl ether on intracellular signaling cascades. Its influence on key signaling pathways, such as MAPK/ERK, PI3K/AKT, or JAK/STAT, has not been determined.

Gene Expression and Proteomic Analysis in Response to Exposure

No gene expression or proteomic analyses have been conducted to determine the cellular response to toddalosin ethyl ether exposure. As a result, there is no data on which genes or proteins may be upregulated or downregulated by this compound.

Antimicrobial Mechanism of Action Studies

While some coumarins, the broader class of compounds to which toddalosin ethyl ether belongs, have been noted for their antimicrobial properties, the specific antimicrobial mechanism of action for toddalosin ethyl ether has not been studied. There are no available reports detailing its effects on microbial cell walls, membranes, or intracellular processes. Similarly, no studies have been found that reference the activities of the related compound, toddalosin, in the context of toddalosin ethyl ether's potential antimicrobial actions.

No Scientific Data Available for "Toddalosin Ethyl Ether"

Despite a comprehensive search of available scientific literature and databases, no specific research or data could be found for the chemical compound "Toddalosin ethyl ether." While the compound is listed by some chemical suppliers, occasionally under the name "Toddalolactone 3′-O-ethyl ether," there is a notable absence of published studies detailing its biological activities.

Consequently, it is not possible to provide an article on the "" as requested. The specific subsections, including:

Investigations into Other Observed Biological Activities (e.g., anti-inflammatory, antioxidant pathways)

cannot be addressed due to the lack of available scientific evidence. The original request for an article with detailed research findings and data tables cannot be fulfilled at this time. Further research would be required to elucidate the potential biological properties of this specific compound.

Analytical Methodologies for Toddalosin Ethyl Ether

Chromatographic Separation and Purification Techniques

Chromatography is the cornerstone for the isolation and purification of individual compounds from complex mixtures. The choice of technique depends on the physicochemical properties of the target molecule, such as polarity, volatility, and size, as well as the scale of the separation required.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of coumarins from plant extracts due to its high resolution and efficiency. mdpi.commdpi.com For a compound like Toddalosin (B1180838) ethyl ether, which is structurally related to other coumarins found in Toddalia asiatica, HPLC method development would draw upon established protocols for these related compounds.

Researchers have successfully used offline two-dimensional HPLC to separate coumarin (B35378) glycosides from T. asiatica. mdpi.comnih.govresearchgate.netdntb.gov.ua This advanced technique enhances separation by using two different column chemistries in sequence. A typical approach might involve a phenyl-bonded silica-based column for the first dimension, followed by purification on a traditional octadecyl-bonded silica (B1680970) (C18) column. mdpi.comnih.govresearchgate.netdntb.gov.ua Such a strategy provides orthogonal separation, improving the resolution of closely related compounds.

A rapid and sensitive method using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been developed for the quantitative determination of 19 bioactive compounds, including numerous coumarins, from T. asiatica. nih.gov This method achieved separation in under 14 minutes, demonstrating high efficiency. nih.gov

The development of an HPLC method for Toddalosin ethyl ether would involve optimizing several key parameters:

Stationary Phase: Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly employed for coumarin analysis. The choice depends on the specific selectivity required to separate the target compound from impurities.

Mobile Phase: A gradient elution is typically preferred to resolve a wide range of compounds with varying polarities. Common mobile phase systems consist of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like methanol (B129727) or acetonitrile. mdpi.commdpi.com

Detection: A Diode Array Detector (DAD) or UV detector is standard for detecting coumarins, which typically exhibit strong absorbance in the UV region. For instance, coumarin itself is often detected around 280 nm. shimadzu.com

Below is a hypothetical data table illustrating a potential HPLC gradient for the analysis of Toddalosin ethyl ether, based on methods used for similar compounds from Toddalia asiatica. mdpi.comnih.gov

| Time (minutes) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |

| 0 | 90 | 10 | 0.8 |

| 20 | 50 | 50 | 0.8 |

| 25 | 10 | 90 | 0.8 |

| 30 | 10 | 90 | 0.8 |

| 31 | 90 | 10 | 0.8 |

| 35 | 90 | 10 | 0.8 |

This table is an illustrative example based on established methods for related compounds.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for analyzing essential oils and less polar extracts from plant materials. Several studies have utilized GC coupled with Mass Spectrometry (GC-MS) to identify the chemical constituents of Toddalia asiatica extracts. nih.govglobalresearchonline.netphytojournal.com

While Toddalosin ethyl ether itself has not been explicitly reported in GC-MS analyses of T. asiatica, the technique is suitable for many coumarins and other secondary metabolites present in the plant, such as linalool, linalyl acetate (B1210297), and various sesquiterpenes. nih.govglobalresearchonline.net The applicability of GC for Toddalosin ethyl ether would depend on its thermal stability and volatility. Given its ether linkage, it is likely to be more volatile than its parent compound, Toddalosin.

A typical GC-MS analysis would involve:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS).

Injection: A split or splitless injection mode, depending on the concentration of the analyte.

Oven Program: A temperature gradient is used to elute compounds based on their boiling points. The program starts at a lower temperature and gradually increases to a high temperature to elute all components.

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is used for identification by comparing the resulting mass spectrum with library data (e.g., NIST). globalresearchonline.netphytojournal.com

| Parameter | Value/Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Start at 60°C, ramp to 280°C at 5°C/min, hold for 10 min |

| Detector | Mass Spectrometer (Scan range: 40-550 m/z) |

This table represents a typical GC-MS method used for the analysis of plant extracts containing coumarins and other volatile compounds. globalresearchonline.netphytojournal.com

Column Chromatography (CC) is an indispensable technique for the preparative-scale purification of natural products, including coumarins from Toddalia asiatica. nih.govresearchgate.net It is often the first step in isolating compounds from a crude extract. Thin-Layer Chromatography (TLC) is used in parallel as a rapid, qualitative method to monitor the progress of the column separation, identify fractions containing the target compound, and determine the optimal solvent system. researchgate.netyoutube.com

The process typically involves:

Adsorbent Selection: Silica gel is the most common stationary phase for separating moderately polar compounds like coumarins. mdpi.com For specific applications, other adsorbents like alumina (B75360) or Sephadex LH-20 (for size-exclusion chromatography) are also used. mdpi.com

Solvent System Optimization: TLC is used to test various mobile phases (eluents). A suitable solvent system will show good separation between the target compound and impurities, with an Rf value for the target typically between 0.2 and 0.4 for optimal column separation. Common solvent systems for coumarins include mixtures of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or chloroform). nih.gov

Column Packing and Elution: The crude extract is loaded onto the top of a packed silica gel column. The chosen solvent system is then passed through the column, and fractions are collected sequentially. Elution can be isocratic (using a single solvent mixture) or gradient (gradually increasing the polarity of the mobile phase). nih.gov

For instance, a study on T. asiatica root extracts used a solvent system of n-hexane/ethyl acetate/methanol/water for high-speed counter-current chromatography, a liquid-liquid chromatographic technique. nih.gov In traditional column chromatography, a gradient of hexane to ethyl acetate is a common starting point for separating coumarins.

| Technique | Stationary Phase | Mobile Phase (Example) | Application |

| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3 v/v) | Monitoring fractions, Rf determination researchgate.net |

| Column | Silica Gel (200-300 mesh) | Gradient of Hexane to Ethyl Acetate | Preparative isolation of coumarins mdpi.com |

| Column | Sephadex LH-20 | Methanol | Removal of pigments and polymeric material |

Quantitative Analysis and Detection Limits

Once Toddalosin ethyl ether is isolated and purified, accurate and sensitive methods are required for its quantification.

UV-Vis Spectrophotometry is a straightforward and accessible method for quantifying compounds with a suitable chromophore. Coumarins, including by extension Toddalosin ethyl ether, possess a benzopyrone structure that absorbs UV light strongly. A validated spectrophotometric method for estimating coumarins in nanoemulsions used a wavelength of 327 nm. researchgate.net Another study quantified coumarin in syrup at 275.4 nm. researchgate.net To quantify Toddalosin ethyl ether, a calibration curve would be prepared using pure standards of the compound, and the absorbance of the unknown sample would be measured at its wavelength of maximum absorbance (λmax). The method's linearity, accuracy, and precision would need to be validated. researchgate.net

Spectrofluorometry offers higher sensitivity and selectivity for fluorescent compounds. While not all coumarins are naturally fluorescent, some can be measured directly, or they can be chemically modified to produce a fluorescent derivative. For example, a method for the analysis of coumarin in blood involved irradiating an alkaline solution of the drug with UV light to produce a fluorophore, which was then measured with activation/emission wavelengths of 361/491 nm. nih.gov Its metabolite, umbelliferone (B1683723) (7-hydroxycoumarin), is naturally fluorescent and can be detected at much lower concentrations. nih.gov The potential fluorescence of Toddalosin ethyl ether would need to be investigated to develop such a method.

Mass spectrometry, particularly when coupled with a chromatographic inlet like HPLC or UHPLC, provides the highest degree of selectivity and sensitivity for quantitative analysis. nih.gov The UHPLC-MS/MS method is the gold standard for quantifying trace levels of specific compounds in complex matrices.

For quantification, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) for the analyte and a characteristic product ion that is formed upon fragmentation in the collision cell. This precursor-product ion transition is highly specific to the analyte, minimizing interference from other co-eluting compounds. mdpi.com

The development of an MS-based quantification method for Toddalosin ethyl ether would require:

Infusion and Tuning: A pure standard of the compound is infused directly into the mass spectrometer to determine its exact mass and to optimize fragmentation conditions (e.g., collision energy) to produce a stable and abundant product ion.

Fragmentation Pathway Elucidation: Understanding the fragmentation of coumarins is key. Typically, coumarins show a characteristic loss of carbon monoxide (CO, 28 Da). nih.govbenthamopen.com The specific fragmentation pattern for Toddalosin ethyl ether would be determined to select the most appropriate MRM transitions.

Method Validation: The method would be validated according to standard guidelines, assessing linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy. nih.gov A study on T. asiatica successfully validated a UHPLC-MS/MS method for 19 compounds with high linearity (r² > 0.9982) and good recovery (95.8%–113%). nih.gov

| Analyte Class | Precursor Ion [M+H]⁺ (Example) | Product Ion (Example) | Key Fragmentation |

| Coumarin | m/z 147 | m/z 91 | Loss of CO₂ and ·HC mdpi.com |

| Substituted Coumarin | Varies | Varies | Loss of CO (28 Da) is common nih.govbenthamopen.com |

This table illustrates the principles of MS fragmentation for coumarins. Specific values for Toddalosin ethyl ether would need to be determined experimentally.

Sample Preparation and Matrix Effects in Complex Biological or Environmental Samples

The accurate quantification of Toddalosin ethyl ether in complex biological or environmental matrices is critically dependent on the sample preparation methodology. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method is often a balance between extraction efficiency, selectivity, and the time and cost of the procedure.

A common starting point for the extraction of coumarins, the class of compounds to which Toddalosin ethyl ether belongs, from solid samples such as plant material is solid-liquid extraction. nih.gov Various solvents, including methanol, ethanol (B145695), and water, have been effectively used to extract coumarins. nih.gov For instance, a methanol/water mixture has been employed to extract coumarin from cinnamon bark, while methanol alone has also been used. nih.gov Given the ether linkage in Toddalosin ethyl ether, solvents with moderate polarity would likely be effective for its extraction. Preliminary defatting of the sample with a non-polar solvent like hexane or petroleum ether can be a crucial step to remove lipids and pigments that might interfere with subsequent analysis. youtube.com

For liquid samples, such as biological fluids or environmental water samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently employed techniques. nih.gov LLE partitions the analyte between the aqueous sample and an immiscible organic solvent. SPE, on the other hand, utilizes a solid sorbent to retain the analyte, which is then eluted with a small volume of a strong solvent. C18 cartridges are commonly used for the purification of coumarin extracts. nih.gov A more recent and efficient sample preparation technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which combines extraction and cleanup in a single step and has been successfully applied to the analysis of coumarins in various food matrices. nih.gov

A significant challenge in the analysis of Toddalosin ethyl ether, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), is the phenomenon of matrix effects. chromatographyonline.comlongdom.orgtandfonline.com Matrix effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and unreliable quantitative results. chromatographyonline.comlongdom.orgtandfonline.compsu.edu These effects are a major concern in the analysis of complex samples such as biological fluids, plant extracts, and environmental samples. chromatographyonline.comlongdom.org

Several strategies can be employed to mitigate matrix effects. One of the simplest approaches is to dilute the sample extract, which can reduce the concentration of interfering compounds. researchgate.netnih.gov However, this may also decrease the analyte concentration to below the limit of detection. Another common approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix that is similar to the sample being analyzed. nih.gov The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a highly effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte. nih.gov Careful optimization of chromatographic conditions to achieve better separation of the analyte from interfering matrix components is also a crucial step in minimizing matrix effects. tandfonline.com

Table 1: Sample Preparation Techniques for Coumarins

| Technique | Principle | Common Solvents/Sorbents | Applicability for Toddalosin Ethyl Ether |

| Solid-Liquid Extraction | Partitioning of the analyte between a solid matrix and a liquid solvent. | Methanol, Ethanol, Water, Hexane (for defatting) | Extraction from plant materials or solid environmental samples. |

| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. | Ethyl acetate, Dichloromethane | Extraction from aqueous biological or environmental samples. |

| Solid-Phase Extraction | Adsorption of the analyte onto a solid sorbent, followed by elution. | C18, Silica | Cleanup and concentration of extracts from various matrices. |

| QuEChERS | A streamlined method combining extraction and cleanup with a salt/buffer mixture and a dispersive SPE step. | Acetonitrile, Magnesium sulfate, Sodium acetate | Rapid and high-throughput sample preparation from complex matrices like food and biological samples. |

Development of High-Throughput Screening Assays for Derivatives

High-throughput screening (HTS) is a powerful technology in drug discovery and chemical biology for rapidly testing large numbers of compounds for their biological activity. amerigoscientific.com The development of HTS assays for derivatives of Toddalosin ethyl ether would enable the efficient exploration of their therapeutic potential. HTS assays are typically performed in a miniaturized format, such as 96-well or 384-well plates, and involve automated liquid handling and detection systems. amerigoscientific.com

The design of an HTS assay is dependent on the biological target of interest. For example, if the goal is to identify derivatives that inhibit a specific enzyme, the assay would measure the enzyme's activity in the presence and absence of the test compounds. amerigoscientific.com Fluorescence-based assays are common in HTS due to their high sensitivity and compatibility with automated plate readers. nih.gov However, it is important to be aware of potential interference from the test compounds themselves, as some natural products can be fluorescent and lead to false-positive results. nih.gov Using red-shifted fluorescent tags can sometimes help to mitigate this issue. nih.gov

For screening natural product libraries, which are a rich source of chemical diversity, several challenges need to be addressed. nih.gov Natural product extracts are complex mixtures that can contain compounds that interfere with the assay, leading to non-specific results. nih.gov To minimize such interference, assay buffers can be supplemented with detergents and "scrubber" proteins. nih.gov

Cell-based HTS assays are also widely used and can provide more physiologically relevant information. mdpi.com These assays can measure various cellular responses, such as cell viability, apoptosis, or the activation of specific signaling pathways. chromatographyonline.comdcu.ie For instance, the MTT assay is a colorimetric assay commonly used to assess the cytotoxic effects of compounds on cancer cell lines. chromatographyonline.comdcu.ie

The vast amount of data generated from HTS campaigns requires sophisticated data analysis tools to identify "hits" – compounds that show significant activity in the primary screen. nih.gov These primary hits are then subjected to further confirmatory assays and dose-response studies to validate their activity and determine their potency.

Table 2: Key Considerations in HTS Assay Development for Toddalosin Ethyl Ether Derivatives

| Consideration | Description | Relevance to Toddalosin Ethyl Ether Derivatives |

| Assay Principle | The fundamental mechanism of the assay (e.g., enzyme inhibition, receptor binding, cell viability). | Will depend on the specific therapeutic target being investigated. |

| Detection Method | The method used to measure the assay signal (e.g., fluorescence, absorbance, luminescence). | Choice of detection method should consider potential interference from the coumarin scaffold. |

| Assay Format | The physical platform for the assay (e.g., 96-well, 384-well, or 1536-well plates). | Higher density formats allow for screening of larger compound libraries. |

| Hit Confirmation | Secondary assays to validate the activity of primary hits and eliminate false positives. | Crucial for confirming the specific activity of derivatives and ruling out non-specific effects. |

| Data Analysis | Statistical methods for analyzing large datasets and identifying active compounds. | Essential for robust hit identification and prioritization. |

Future Perspectives and Emerging Research Avenues for Toddalosin Ethyl Ether

Development of Advanced Synthetic Strategies for Complex Analogues

The future utility of toddalosin (B1180838) ethyl ether hinges on the ability to create a diverse library of related compounds. While the synthesis of simple ethers is well-established, the development of advanced synthetic strategies is crucial for generating complex analogues of toddalosin ethyl ether. beilstein-journals.orgnih.gov Future research will likely focus on creating stereochemically complex variations to probe structure-activity relationships.

Key research objectives in this area will include:

Stereoselective Synthesis: Developing synthetic routes that allow for precise control over the stereochemistry of the molecule. The absolute configuration of the parent compound, toddalolactone (B1682391), has been determined, and maintaining or systematically varying this chirality in analogues will be essential for understanding their biological interactions. rsc.org

Late-Stage Functionalization: Creating methods to modify the toddalosin scaffold in the final steps of the synthesis. This would enable the rapid generation of a wide array of analogues from a common intermediate, allowing for the introduction of various functional groups to fine-tune properties.

Combinatorial Chemistry Approaches: Employing combinatorial synthesis techniques to produce large libraries of toddalosin ethyl ether analogues. These libraries can then be used for high-throughput screening to identify compounds with desired biological or material properties.

Biocatalysis: Exploring the use of enzymes to perform specific chemical transformations on the toddalosin core, offering a green and highly selective alternative to traditional chemical methods.

Progress in these areas will provide the chemical tools necessary to systematically explore the potential of the toddalosin ethyl ether scaffold.

Elucidation of Complete Biosynthetic Pathways

Understanding how Toddalia asiatica produces toddalolactone is fundamental to potentially harnessing this natural machinery. The general biosynthetic pathway of coumarins is known to originate from the shikimate pathway, but the specific enzymatic steps leading to the complex structure of toddalolactone are not fully characterized. ubc.caresearchgate.net A significant future research direction will be the complete elucidation of this pathway.

This research will involve a multi-faceted approach:

Genomic and Transcriptomic Analysis: Sequencing the genome and analyzing the transcriptome of Toddalia asiatica to identify candidate genes involved in the biosynthesis, particularly the cytochrome P450 enzymes and prenyltransferases responsible for the intricate cyclization and substitution patterns. nih.gov

Enzyme Characterization: In vitro functional verification of the identified enzymes to confirm their specific roles in the biosynthetic cascade. This involves expressing the enzymes in heterologous systems and testing their activity with proposed intermediates.

Metabolomic Profiling: Using advanced mass spectrometry techniques to identify and quantify the intermediates of the pathway within the plant, providing a roadmap for the biosynthetic sequence.

Unraveling the complete biosynthetic pathway will not only be a significant contribution to our understanding of plant natural product biosynthesis but will also open the door to metabolic engineering. By introducing the relevant genes into microbial hosts, it may be possible to produce toddalolactone and its analogues, including novel ether derivatives, in a sustainable and scalable manner.

Expansion of Biological Activity Profiling and Target Validation Studies

Coumarins isolated from Toddalia asiatica, including the parent compound toddalolactone, have shown a range of biological activities, such as anti-inflammatory and neuroprotective effects. researchgate.netnih.govnih.gov A critical future direction for toddalosin ethyl ether is to move beyond these initial findings and conduct a comprehensive evaluation of its biological potential.

Future research in this domain should focus on:

High-Throughput Screening: Systematically screening toddalosin ethyl ether and its synthesized analogues against a broad panel of biological targets, including enzymes, receptors, and whole-cell assays, to identify novel therapeutic areas.

Target Identification and Validation: For any identified "hits" from screening, the next step is to pinpoint the specific molecular target. Modern chemical proteomics and genetic approaches can be used to deconvolve the mechanism of action.

Structure-Activity Relationship (SAR) Studies: Using the library of synthesized analogues to systematically probe how changes in the chemical structure affect biological activity. This is crucial for optimizing the potency and selectivity of lead compounds. For instance, studies on related coumarins have shown that lipophilicity and the nature of substituents on the coumarin (B35378) ring significantly influence activity. nih.gov

This systematic approach will be essential to determine if toddalosin ethyl ether or its derivatives have the potential to be developed into new therapeutic agents.

Exploration of Structure-Function Relationships beyond Biological Contexts

The unique chemical structure of coumarins suggests that their utility may extend beyond traditional pharmacology. The coumarin nucleus is a well-known fluorophore, and this property could be exploited in the development of novel materials. Future research should explore the structure-function relationships of toddalosin ethyl ether and its analogues in non-biological applications.

Potential areas of investigation include:

Photophysical Properties: Characterizing the fluorescence and other photophysical properties of toddalosin ethyl ether and its derivatives. Modifications to the core structure could be used to tune the absorption and emission wavelengths, quantum yield, and other properties for specific applications.

Fluorescent Probes: Designing and synthesizing analogues that can act as fluorescent sensors for specific ions, molecules, or environmental conditions.

Organic Electronics: Investigating the potential of these compounds in organic light-emitting diodes (OLEDs) or other organic electronic devices, leveraging their potential semiconducting and light-emitting properties.

Functional Materials: Incorporating toddalosin ethyl ether derivatives into polymers or other materials to create functional composites with unique optical or electronic properties.

This line of inquiry represents a departure from the traditional focus on the biological activity of natural products and could lead to the development of high-value materials from a nature-inspired scaffold.

Integration with Advanced Analytical Techniques for In Situ and Real-Time Studies

To fully understand the role and potential of toddalosin ethyl ether, it is essential to study it within its native biological context. Advances in analytical chemistry provide powerful tools for such investigations. niscpr.res.innih.govmdpi.com

Future research should prioritize the use of:

Mass Spectrometry Imaging (MSI): Techniques like DESI-MSI (Desorption Electrospray Ionization Mass Spectrometry Imaging) can be used to visualize the spatial distribution of toddalolactone and its derivatives directly in the tissues of Toddalia asiatica. oup.comdntb.gov.ua This can provide invaluable insights into where the compound is synthesized, stored, and how its localization changes in response to environmental stimuli.

In Situ NMR and Spectroscopy: Applying non-invasive spectroscopic techniques to study the compound directly within living plant cells or tissues, providing real-time information about its chemical environment and interactions.

Hyphenated Chromatographic Techniques: Utilizing advanced methods like LC-MS-SPE-NMR, which combine the separation power of liquid chromatography with the detailed structural information from mass spectrometry and NMR, for the unambiguous identification of trace-level analogues and metabolites in complex extracts. nih.govresearchgate.net

Single-Cell Metabolomics: Employing cutting-edge techniques to analyze the chemical content of individual plant cells, which could reveal cell-type-specific accumulation and biosynthesis of toddalolactone and related compounds. researchgate.net

By integrating these advanced analytical methods, researchers can gain a much deeper understanding of the chemical ecology and biosynthesis of toddalosin and its derivatives, providing a crucial foundation for all other avenues of research.

Q & A

Q. Toxicity Data :

| Species | LC₅₀ (ppm) | Exposure Time | Source |

|---|---|---|---|

| Rat | 73,000 | Not specified | Schwetz 1970 |

| Mouse | 6,500 | Not specified | Schwetz 1970 |

Advanced: How can researchers mitigate peroxide formation in stored diethyl ether?

Peroxide formation, accelerated by light/oxygen, poses explosion risks. Mitigation strategies:

- Regular testing : Use iodide-starch test strips to detect peroxides .

- Inhibitors : Add 0.001% hydroquinone or iron wire to suppress oxidation .

- Disposal protocol : Distill to remove peroxides or treat with acidic FeSO₄ before disposal .

Advanced: What methodological considerations apply to diethyl ether in parasitology extractions?

Diethyl ether’s efficacy in fecal parasite recovery depends on:

Q. Recovery Comparison :

| Solvent | Formalin-Preserved (%) | Fresh Specimens (%) |

|---|---|---|

| Diethyl ether | 72 | 85 |

| Ethyl acetate | 87 | 88 |

Advanced: How do refractive index deviations in diethyl ether mixtures inform solvent selection?

Refractive index (RI) deviations in binary mixtures (e.g., diethyl ether + 2-chlorobutane) correlate with intermolecular interactions. Non-ideal RI deviations (e.g., negative ΔnD in ) suggest weak ether-chlorocarbon interactions, favoring use in non-polar extractions .

Q. Methodological Insight :

- Use RI measurements to predict solvent compatibility for reaction media.

- Calibrate with experimental ΔnD vs. volume fraction curves for accuracy .

Advanced: How should statistical methods address discrepancies in diethyl ether toxicity data?

Conflicting LC₅₀ values (e.g., 6,500 ppm in mice vs. 73,000 ppm in rats) require:

- Meta-analysis : Pool data from multiple studies (e.g., Schwetz 1970, Flury 1935) to assess interspecies variability .

- Dose-response modeling : Apply probit or logit regression to refine exposure thresholds.

- Uncertainty quantification : Report 95% confidence intervals for derived LC₅₀ values .

Advanced: How does diethyl ether’s volatility impact gas chromatography (GC) applications?

Diethyl ether’s low boiling point (34.5°C) makes it ideal for GC headspace analysis but challenging for reproducibility:

- Injection parameters : Use splitless mode and 5 µL injection volume to avoid column overload .

- Temperature programming : Start at 30°C to retain volatile analytes.

- Detector compatibility : Flame ionization detectors (FID) recommended for sensitivity .

Advanced: How is diethyl ether utilized in NMR-based organic matter isolation?

In seawater DOM studies, diethyl ether extracts hydrophobic fractions post-hydrolysis. Post-extraction ¹H NMR () shows:

- Signal reduction in aromatic protons (δ 6.5–8.5 ppm) after ether extraction, indicating selective removal of lignin-derived compounds.

- Protocol : Acidify to pH 3 before ether extraction to protonate carboxyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.